2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a phenoxyphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercaptobenzimidazole.
Acetohydrazide Formation: The next step involves the reaction of 2-mercaptobenzimidazole with chloroacetic acid to form 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with 3-phenoxybenzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole ring.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, such as substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential antimicrobial and anticancer properties.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe to study biological pathways involving benzimidazole derivatives.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The phenoxyphenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-21(15-29-22-24-19-11-4-5-12-20(19)25-22)26-23-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-14H,15H2,(H,24,25)(H,26,27)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFICUUZFWBLSC-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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